1D-myo-inositol 1,2,3,5,6-pentakisphosphate
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Overview
Description
1D-myo-inositol 1,2,3,5,6-pentakisphosphate is a myo-inositol pentakisphosphate. It derives from a myo-inositol. It is a conjugate acid of a this compound(10-).
Scientific Research Applications
Synthesis and Metabolism
1D-myo-inositol 1,2,3,5,6-pentakisphosphate and its isomers have been synthesized and investigated for their metabolism in cells. For example, Rudolf et al. (1997) explored their synthesis and primary metabolism in fetal calf thymus, finding that different isomers were metabolized to distinct inositol tetrakisphosphates or phosphorylated to myo-inositol hexakisphosphate (Rudolf et al., 1997).
Biological Studies
A tethered derivative of myo-inositol pentakisphosphate (IP5) was synthesized by Gregory et al. (2015) for biological studies. This derivative facilitated the immobilization onto magnetic beads for experiments, aiding in the understanding of the biological roles and physiological function in cells (Gregory et al., 2015).
Role in Cellular Signalling
Riley et al. (2006) synthesized myo-inositol 1,3,4,5,6-pentakisphosphate and its C-2 epimer, scyllo-inositol pentakisphosphate, for use in cellular signaling studies. This research demonstrated the importance of these compounds in specific binding sites and their roles in biological signaling processes (Riley et al., 2006).
Phytic Acid Biosynthetic Pathway
Suzuki et al. (2007) explored the role of various enzymes, including 1D-myo-inositol 3-phosphate synthase (MIPS) and inositol pentakisphosphate 2-kinase (IPK1), in the biosynthesis of phytic acid in rice. This study provided insights into the molecular mechanisms of phytic acid accumulation and storage in plants (Suzuki et al., 2007).
Phytate Degradation
The degradation pathways of phytate, a salt of myo-inositol hexakisphosphate, were characterized by Wu et al. (2015) using various analytical methods. This research provided insights into the bioavailability and environmental presence of phytate and its derivatives (Wu et al., 2015).
Properties
CAS No. |
26326-85-2 |
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Molecular Formula |
C6H17O21P5 |
Molecular Weight |
580.06 g/mol |
IUPAC Name |
[(1R,2R,4S,5R)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4-,5-,6?/m1/s1 |
InChI Key |
CTPQAXVNYGZUAJ-GCVPSNMTSA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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